g-Melanotropin
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Overview
Description
Gamma-Melanotropin, also known as gamma-Melanocyte-Stimulating Hormone (gamma-MSH), is a peptide hormone and neuropeptide. It is part of the melanocortin family, which includes alpha-Melanocyte-Stimulating Hormone (alpha-MSH) and beta-Melanocyte-Stimulating Hormone (beta-MSH). These hormones are derived from the pro-opiomelanocortin (POMC) protein and play crucial roles in various physiological processes, including pigmentation, inflammation, and energy homeostasis .
Preparation Methods
Gamma-Melanotropin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Gamma-Melanotropin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with altered biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed from these reactions depend on the specific modifications made to the peptide .
Scientific Research Applications
Gamma-Melanotropin has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Gamma-Melanotropin is involved in the regulation of skin pigmentation and has been studied for its role in melanogenesis.
Medicine: It has potential therapeutic applications in treating conditions like vitiligo and other pigmentation disorders. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
Industry: Gamma-Melanotropin and its analogues are used in the cosmetic industry for developing tanning products and skin-lightening agents
Mechanism of Action
Gamma-Melanotropin exerts its effects by binding to melanocortin receptors, specifically the melanocortin 1 receptor (MC1R). This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates target proteins involved in melanin production and other physiological processes. The molecular targets and pathways involved in gamma-Melanotropin’s action include the regulation of melanosome movement within melanocytes and the modulation of inflammatory responses .
Comparison with Similar Compounds
Gamma-Melanotropin is part of the melanocortin family, which includes:
Alpha-Melanocyte-Stimulating Hormone (alpha-MSH): Primarily involved in skin pigmentation and has anti-inflammatory properties.
Beta-Melanocyte-Stimulating Hormone (beta-MSH): Similar to alpha-MSH but with distinct physiological roles.
Adrenocorticotropic Hormone (ACTH): Involved in the regulation of cortisol production in the adrenal glands.
Gamma-Melanotropin is unique in its specific binding to MC1R and its role in regulating cardiovascular functions and sodium balance. Its ability to modulate blood pressure through the central neural pathway distinguishes it from other melanocortins .
Properties
Molecular Formula |
C74H99N21O16S |
---|---|
Molecular Weight |
1570.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 |
InChI Key |
GZWUQPQBOGLSIM-VOOUCTBASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
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